Yp537 Completely Abolishes hER-ERE Complex Formation at Defined Concentrations
Yp537 (5-50 μM; 1 hour incubation) completely abolished the formation of the hER-ERE complex in a gel mobility shift assay, demonstrating potent inhibition of receptor dimerization and subsequent DNA binding [1]. In contrast, a nonphosphorylated tyrosyl peptide (control) at identical concentrations had no effect on hER-ERE complex formation, confirming that the phosphate group on tyrosine-537 is essential for the inhibitory activity [1]. This direct comparison quantifies the specificity of Yp537's mechanism.
| Evidence Dimension | Inhibition of hER-ERE complex formation (gel mobility shift assay) |
|---|---|
| Target Compound Data | Complete abolition at 5-50 μM |
| Comparator Or Baseline | Nonphosphorylated tyrosyl peptide: No inhibition |
| Quantified Difference | 100% inhibition vs. 0% inhibition |
| Conditions | hER incubated with 32P-labeled ERE; 1 hour; gel mobility shift |
Why This Matters
This data demonstrates that Yp537 is a functional inhibitor of ER dimerization, unlike nonphosphorylated analogs, validating its use in assays requiring disruption of ER-DNA binding.
- [1] Arnold SF, Obourn JD, Jaffe H, Notides AC. An antiestrogen: a phosphotyrosyl peptide that blocks dimerization of the human estrogen receptor. Proc Natl Acad Sci U S A. 1995 Aug 1;92(16):7475-9. View Source
